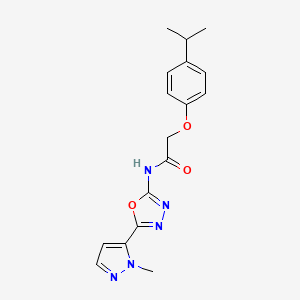
2-(2-Fluorophenyl)-4-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The analysis may also discuss the efficiency, cost-effectiveness, and environmental impact of the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthon Development for Medicinal Chemistry
Researchers have identified fluoropyrrolidine derivatives, including structures similar to 2-(2-Fluorophenyl)-4-methylpyrrolidine, as useful in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides have been synthesized, showing potential as attractive synthons for these applications. These compounds have been transformed into useful intermediates, demonstrating the compound's versatility in synthetic organic chemistry and its potential in drug development processes (Singh & Umemoto, 2011).
Structural Analysis and Molecular Properties
Another study explored the molecular structure of a compound closely related to 2-(2-Fluorophenyl)-4-methylpyrrolidine. The analysis revealed how planar fluorophenyl and methylphenyl groups are twisted relative to the core structure, providing insights into the molecular geometry that could influence its reactivity and interaction with biological targets. Such structural analyses are crucial for understanding the fundamental properties of potential pharmacophores (Butcher et al., 2007).
Polymer Synthesis
In the field of polymer chemistry, derivatives of 2-(2-Fluorophenyl)-4-methylpyrrolidine have been used in the synthesis of multicyclic poly(ether ketone)s. These polymers have potential applications in various industries, including materials science, where their structural properties can be finely tuned for specific uses. This research underscores the versatility of the compound beyond medicinal applications, highlighting its role in advanced materials design (Kricheldorf et al., 2005).
Histamine H3 Receptor Antagonists
A series of ketopiperazines, structurally related to 2-(2-Fluorophenyl)-4-methylpyrrolidine, were prepared to evaluate their activity as histamine H3 antagonists. This research is indicative of the compound's potential use in designing new therapeutic agents targeting histamine receptors, which are implicated in various physiological and pathological processes (Procopiou et al., 2007).
Hydrogen Bonding and Pharmacophore Development
The compound has also been studied in the context of its hydrogen bonding capabilities, particularly regarding its interaction with 4-fluorophenol. Such studies are fundamental in pharmacophore development, where understanding the hydrogen bonding potential can lead to the design of more effective drug molecules (Graton et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, which could potentially be the targets for 2-(2-fluorophenyl)-4-methylpyrrolidine .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds are known to affect various biochemical pathways, which could potentially be influenced by 2-(2-fluorophenyl)-4-methylpyrrolidine .
Pharmacokinetics
The compound’s bioavailability and other pharmacokinetic properties could potentially be inferred from studies on related compounds .
Result of Action
Based on the effects of related compounds, it is likely that 2-(2-fluorophenyl)-4-methylpyrrolidine could have various effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of 2-(2-fluorophenyl)-4-methylpyrrolidine .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNRMNSUXLYVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-methylpyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2576209.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)
![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)



![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)




![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)